NEOPENTYL METHANTHIOSULFONATE
Description
Overview of Organosulfur Compounds in Synthetic Chemistry
Organosulfur compounds, organic molecules containing sulfur, are fundamental building blocks in synthetic chemistry. wikipedia.org Their applications are vast, ranging from medicinal chemistry and pharmaceuticals, such as antibiotics like penicillin and sulfa drugs, to agrochemicals. wikipedia.orguantwerpen.be The unique properties of sulfur, being in the same chalcogen group as oxygen, allow for a diverse range of functional groups, including thiols, disulfides, sulfoxides, sulfones, and thiosulfonates. wikipedia.org These functional groups are integral to the synthesis of complex molecules and are often associated with the development of new materials and biologically active agents. wikipedia.orgnih.gov The study of organosulfur chemistry continues to be a vibrant area of research, with ongoing efforts to develop greener and more efficient synthetic methods. nih.govacs.org
The Neopentyl Moiety: Structural Significance and Reactivity Implications
The neopentyl group, systematically named 2,2-dimethylpropyl, is an alkyl substituent with the formula (CH₃)₃CCH₂–. medium.comucla.edu A key feature of the neopentyl group is the presence of a quaternary carbon atom bonded to three methyl groups and a methylene (B1212753) group. ucla.edu This arrangement imparts significant steric hindrance, which profoundly influences the reactivity of molecules containing this moiety. acs.org
The bulky nature of the neopentyl group can dramatically slow down nucleophilic substitution reactions (Sₙ2) at the primary carbon, a phenomenon observed to be approximately 10⁵ times slower compared to other primary alkyl bromides. acs.org While Sₙ1 reactions are less affected by this steric bulk, the resulting carbocation is prone to rearrangement. acs.org This steric shielding, however, can also be advantageous, providing stability against certain elimination reactions, such as the Hofmann elimination in ammonium (B1175870) salt derivatives. acs.orgacs.org The unique steric and electronic properties of the neopentyl group make it a valuable component in designing molecules with specific reactivity and stability profiles.
Positioning of Neopentyl Methanethiosulfonate (B1239399) within Thiosulfonate Chemistry
Thiosulfonates (RSO₂SR¹) are a class of organosulfur compounds that serve as versatile reagents in organic synthesis. uantwerpen.besioc-journal.cn They can react with a variety of nucleophiles, electrophiles, and radicals, making them valuable for constructing new chemical bonds, particularly sulfur-sulfur bonds. uantwerpen.bersc.org Common thiosulfonates like S-methyl methanethiosulfonate and S-phenyl benzenethiosulfonate are commercially available and widely used. uantwerpen.be
Neopentyl methanethiosulfonate distinguishes itself within this class primarily due to the properties conferred by the neopentyl group. The significant steric bulk of the neopentyl moiety influences the accessibility of the sulfur atoms to nucleophiles, potentially altering its reactivity compared to less hindered thiosulfonates. Research has shown that the oxidation of neopentyl neopentanethiolsulfinate can lead to the formation of neopentyl methanethiosulfonate, among other products. researchgate.net The specific reactivity of neopentyl methanethiosulfonate makes it a subject of interest for specialized applications where controlled reactivity and stability are crucial.
Data Tables
Table 1: Properties of the Neopentyl Group
| Property | Description | Reference |
| Systematic Name | 2,2-dimethylpropyl | medium.com |
| Chemical Formula | (CH₃)₃CCH₂– | medium.comucla.edu |
| Key Structural Feature | Quaternary carbon bonded to three methyl groups and one methylene group. | ucla.edu |
| Reactivity Impact | Significant steric hindrance slowing Sₙ2 reactions. | acs.org |
Table 2: Overview of Thiosulfonate Chemistry
| Aspect | Description | Reference |
| General Formula | RSO₂SR¹ | uantwerpen.be |
| Reactivity | Reacts with nucleophiles, electrophiles, and radicals. | uantwerpen.be |
| Common Applications | Synthesis of thioethers, sulfones, and asymmetric disulfides. | sioc-journal.cnrsc.org |
| Synthetic Methods | Oxidation-reduction techniques, nucleophilic and electrophilic introduction of the RSO₂S moiety. | tandfonline.comtandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-1-methylsulfonylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S2/c1-6(2,3)5-9-10(4,7)8/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBIUXJESBDRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617215 | |
| Record name | S-(2,2-Dimethylpropyl) methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190852-37-0 | |
| Record name | S-(2,2-Dimethylpropyl) methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Routes and Methodologies for Neopentyl Methanthiosulfonate and Analogues
Direct Synthesis of Neopentyl Methanethiosulfonate (B1239399)
The direct synthesis of S-alkyl alkanethiosulfonates, such as neopentyl methanethiosulfonate, can be achieved through several established methodologies. While specific literature detailing the direct synthesis of neopentyl methanethiosulfonate is not prevalent, the synthesis can be inferred from general methods for preparing thiosulfonates. uantwerpen.be
One of the most common strategies involves the reaction of sulfenyl halides with thiols; however, the oxidative coupling of thiols is a more contemporary approach. uantwerpen.be A highly practical route for S-methyl methanethiosulfonate (MMTS) involves using dimethyl sulfoxide (B87167) (DMSO) as a starting material, which can be adapted for other analogues. orgsyn.org A recently developed method for MMTS, which could potentially be adapted, uses DMSO, oxalyl chloride, and methanol, offering a convenient and scalable process with easily removable by-products. orgsyn.org
The most direct and logical synthetic route to neopentyl methanethiosulfonate would involve the nucleophilic substitution of a suitable neopentyl precursor with a methanethiosulfonate salt. This typically involves reacting a neopentyl halide, such as neopentyl iodide, with a salt like sodium or potassium methanethiosulfonate.
An alternative approach is the reaction of neopentyl mercaptan with methanesulfonyl chloride in the presence of a base. This method is a standard procedure for forming the thioester linkage characteristic of thiosulfonates. mdpi.com
Advanced Synthetic Techniques and Optimization
Modern synthetic chemistry emphasizes efficiency, sustainability, and novel reactivity. Several advanced techniques have been applied to the synthesis of neopentyl compounds and their derivatives.
Enzymatic Synthesis : A green, solvent-free synthesis of neopentyl glycol diheptanoate has been developed using the immobilized lipase (B570770) Novozym® 435 as a biocatalyst. nih.govresearchgate.net The process was optimized for temperature (70 °C) and catalyst concentration, achieving yields of up to 95% through strategies like the stepwise addition of heptanoic acid to overcome substrate inhibition. nih.gov
Advanced Catalysis for Cross-Coupling : The development of highly active catalyst systems is crucial for modern organic synthesis. For the cross-coupling of neopentyl arenesulfonates with alkyl Grignard reagents, nickel complexes with N-heterocyclic carbene (NHC) ligands have shown superior activity compared to traditional phosphine-based catalysts. acs.org This system allows reactions to proceed efficiently at room temperature with lower equivalents of the nucleophile. acs.org
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Neopentyl Derivatives
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization represents a highly versatile method of controlled radical polymerization, enabling the synthesis of polymers with predetermined molecular weights and low dispersity. wikipedia.orgsigmaaldrich.com This technique has been successfully applied to neopentyl derivatives, specifically in the controlled synthesis of poly(neopentyl p-styrene sulfonate) (PNSS). aston.ac.ukresearchgate.net PNSS is a notable organic-soluble and thermally-labile precursor for poly(p-styrene sulfonate) (PSS), a polymer of significant industrial value. aston.ac.uk
The RAFT polymerization of neopentyl p-styrene sulfonate (NSS) has been systematically studied under various experimental conditions to optimize the synthesis of well-defined PNSS. aston.ac.uk The process involves a chain transfer agent (CTA), an initiator, the monomer (NSS), and a solvent. aston.ac.ukuobasrah.edu.iq Key parameters that influence the polymerization kinetics and the final polymer quality include the choice of CTA, monomer concentration, solvent, and temperature. aston.ac.uk
Research into the RAFT polymerization of NSS has evaluated different CTAs to achieve controlled polymerization. aston.ac.uk One successful approach utilized 2-azidoethyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate as the CTA in anisole (B1667542) at 75 °C, with an initial monomer concentration of 4.0 M. researchgate.net This method yielded PNSS with systematically variable molecular weights and low dispersities (Đ ≤1.50). researchgate.net The general mechanism involves the initiation of polymerization by a radical initiator, followed by the addition of a propagating radical to the CTA. This is succeeded by the fragmentation of the intermediate radical, which generates a polymeric RAFT agent and a new radical that reinitiates polymerization. uobasrah.edu.iq
The successful application of this methodology is demonstrated by the synthesis of a poly(neopentyl p-styrene sulfonate)-b-polybutadiene-b-poly(neopentyl p-styrene sulfonate) (PNSS-b-PBD-b-PNSS) triblock copolymer. aston.ac.ukresearchgate.net This was achieved through azide-alkyne click chemistry, showcasing the utility of the functional end-groups preserved during RAFT polymerization. aston.ac.uk
Table 1: Investigated Parameters for RAFT Polymerization of Neopentyl p-styrene sulfonate (NSS)
| Parameter | Variations Studied | Optimal Condition Highlighted | Source |
|---|---|---|---|
| Chain Transfer Agent (CTA) | 2-azidoethyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate, other trithiocarbonates | 2-azidoethyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate | aston.ac.ukresearchgate.net |
| Solvent | Anisole, Toluene, Dioxane | Anisole | researchgate.net |
| Monomer Concentration | 1.0 M, 2.0 M, 4.0 M | 4.0 M | researchgate.net |
| Temperature | 60 °C, 75 °C | 75 °C | researchgate.net |
| Initiator/CTA/Monomer Ratio | 0.3/1/20 (Target Degree of Polymerization = 20) | Not explicitly varied, but used for optimization | aston.ac.uk |
Resin-Assisted Synthetic Approaches
Resin-assisted synthesis, a form of solid-phase synthesis, offers significant advantages in the preparation of organic compounds by simplifying purification and allowing for the use of excess reagents to drive reactions to completion. While specific literature detailing the resin-assisted synthesis of Neopentyl Methanethiosulfonate is not prominent, the methodology has been effectively applied to the synthesis of its analogues, particularly thiosulfonates and related sulfur-containing compounds. researchgate.nettandfonline.com
One notable example is the use of an anion exchange resin in the synthesis of alkyl thiotosylates, which are structurally analogous to methanethiosulfonates. tandfonline.com This method provides a facile and efficient route for preparing these sulfur compounds. tandfonline.com
In other applications of solid-phase techniques for sulfur chemistry, a resin-bound cyanoacetamide has been shown to react efficiently with isothiocyanates. researchgate.net The resulting intermediate, still attached to the solid support, can then be alkylated at the sulfur atom. Subsequent acidolytic cleavage from the resin yields the desired product in high purity. researchgate.net This demonstrates the principle of anchoring a substrate to a resin, performing chemical transformations, and then cleaving the final product, which is a cornerstone of resin-assisted synthesis.
Furthermore, the versatility of thiosulfonate reagents in solid-phase synthesis is highlighted in a process for preparing phosphorothiotriesters. google.com In this approach, an H-phosphonate covalently linked to a solid support is reacted with a thiosulfonate reagent to yield the target molecule. google.com These examples, utilizing analogues and related reagents, underscore the potential and applicability of resin-assisted methodologies for the synthesis of complex molecules containing the thiosulfonate moiety.
Advanced Spectroscopic and Structural Characterization of Neopentyl Methanthiosulfonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise covalent structure of molecules in both solution and solid states. mdpi.comacs.org It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial proximity.
Solution-State NMR Techniques
In solution, rapid molecular tumbling averages out anisotropic interactions, leading to high-resolution spectra that are ideal for unambiguous structural confirmation. acs.org For neopentyl methanethiosulfonate (B1239399), ¹H and ¹³C NMR spectroscopy are the primary methods for verifying its molecular framework.
The ¹H NMR spectrum is anticipated to show three distinct signals, all appearing as singlets due to the absence of adjacent, non-equivalent protons for coupling. The nine equivalent protons of the three methyl groups within the tert-butyl moiety of the neopentyl group produce a single, sharp peak. The two protons of the methylene (B1212753) group (-CH₂-) adjacent to the sulfur atom also yield a singlet. The third singlet arises from the three protons of the methyl group attached to the sulfonyl group (-SO₂CH₃).
The ¹³C NMR spectrum is expected to reveal four unique carbon signals, corresponding to each distinct carbon environment in the molecule. These include the methyl carbons of the neopentyl group, the central quaternary carbon of the neopentyl group, the methylene carbon, and the methyl carbon of the methanethiosulfonate group. The chemical shifts are influenced by the electron-withdrawing nature of the thiosulfonate group. Data from related alkyl methanethiosulfonates suggest the -SO₂CH₃ carbon appears around δ 50-52 ppm. ox.ac.uk
Interactive Table 1: Predicted Solution-State NMR Data for Neopentyl Methanethiosulfonate This table presents expected chemical shifts (δ) in ppm relative to a standard reference. These are estimated values based on known spectroscopic data for analogous functional groups.
| Nucleus | Functional Group Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | (CH₃)₃C- | ~1.0 | Singlet |
| ¹H | -CCH₂S- | ~3.1 | Singlet |
| ¹H | -SO₂CH₃ | ~3.4 | Singlet |
| ¹³C | (CH₃)₃C- | ~27 | Quartet |
| ¹³C | (CH₃)₃C- | ~32 | Singlet |
| ¹³C | -CCH₂S- | ~45 | Triplet |
| ¹³C | -SO₂CH₃ | ~51 | Quartet |
Solid-State NMR Applications
Solid-state NMR (ssNMR) provides atomic-level information on materials in their native, solid form, making it crucial for studying properties not accessible in solution. tandfonline.comnih.gov Techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are employed to overcome spectral broadening effects seen in solids, yielding high-resolution spectra. mdpi.com
While no specific ssNMR studies on neopentyl methanethiosulfonate have been published, the technique offers significant potential for its characterization. Key applications would include:
Polymorph Identification: ssNMR is highly sensitive to the local atomic environment and can distinguish between different crystalline forms, or polymorphs, of the compound. Each polymorph would yield a unique ssNMR spectrum due to differences in molecular packing and intermolecular interactions. nih.gov
Conformational Analysis: In the solid state, molecules adopt a fixed conformation. ssNMR can be used to study these specific conformations and any dynamic processes, such as the rotation of the methyl groups.
Intermolecular Interactions: The technique can probe through-space interactions between molecules in the crystal lattice, providing insight into how the molecules are arranged relative to one another.
Vibrational Spectroscopies
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational circular dichroism (VCD) measures the differential absorption of left- and right-circularly polarized infrared light by a molecule. orgsyn.org It is an exceptionally powerful technique for determining the absolute configuration and solution-phase conformation of chiral molecules. biorxiv.orgmdpi.com
Neopentyl methanethiosulfonate is an achiral molecule. It does not possess any stereogenic centers and is superimposable on its mirror image. Consequently, it cannot exist as distinct enantiomers and is optically inactive. Therefore, when analyzed in an achiral solvent, neopentyl methanethiosulfonate is expected to be "VCD silent," meaning it will not produce a VCD spectrum.
Raman and Infrared Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about a molecule's vibrational modes. researchgate.net The analysis of neopentyl methanethiosulfonate would reveal characteristic bands corresponding to its neopentyl and methanethiosulfonate groups.
The most prominent features in the IR spectrum are expected to be the strong absorptions from the sulfonyl group (SO₂). These arise from symmetric and asymmetric stretching vibrations and are typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively. The neopentyl group contributes characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers. The S-S bond, while often weak in the IR spectrum, can sometimes be observed in the Raman spectrum in the 550-450 cm⁻¹ range.
Interactive Table 2: Predicted Vibrational Spectroscopy Data for Neopentyl Methanethiosulfonate This table presents expected vibrational frequencies in wavenumbers (cm⁻¹) based on characteristic group frequencies.
| Frequency Range (cm⁻¹) | Assignment | Expected Intensity (IR) |
|---|---|---|
| 2960-2870 | C-H asymmetric and symmetric stretching (neopentyl, methyl) | Medium-Strong |
| 1470-1450 | C-H bending (CH₃, CH₂) | Medium |
| 1350-1300 | SO₂ asymmetric stretching | Strong |
| 1160-1120 | SO₂ symmetric stretching | Strong |
| 750-650 | C-S stretching | Medium-Weak |
| 550-450 | S-S stretching | Weak (IR), Medium (Raman) |
X-ray Diffraction and Crystallographic Studies
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, from which atomic positions can be determined with high precision.
A search of the Cambridge Structural Database (CSD) and other repositories indicates that the crystal structure of neopentyl methanethiosulfonate has not been publicly reported. However, if single crystals of the compound were obtained, an XRD study would provide a wealth of structural information, including:
Precise Molecular Geometry: Unambiguous determination of all bond lengths, bond angles, and torsion angles within the molecule.
Crystal Packing: Detailed insight into how individual molecules arrange themselves in the crystal lattice.
Intermolecular Interactions: Identification and characterization of non-covalent interactions, such as van der Waals forces or weak C-H···O hydrogen bonds, that stabilize the crystal structure.
This data is invaluable for computational modeling and for understanding the relationship between molecular structure and macroscopic physical properties.
Interactive Table 3: Representative Crystallographic Data Obtainable from XRD This table shows a hypothetical set of crystallographic parameters that would be determined in an X-ray diffraction experiment. The values are for illustrative purposes only.
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | Molecular formula of the compound | C₆H₁₄O₂S₂ |
| Crystal System | One of seven crystal systems | Monoclinic |
| Space Group | Symmetry group of the crystal | P2₁/c |
| a, b, c (Å) | Unit cell dimensions | a = 5.8, b = 12.5, c = 7.1 |
| α, β, γ (°) | Unit cell angles | α = 90, β = 105.4, γ = 90 |
| Z | Number of molecules per unit cell | 4 |
Chromatographic Techniques for Purity and Molecular Weight Determination
The assessment of purity and the confirmation of molecular weight are critical steps in the characterization of synthesized chemical compounds like Neopentyl Methanethiosulfonate. Chromatographic techniques, often coupled with mass spectrometry, are the cornerstone of this analysis, providing both qualitative and quantitative data. While Gel Permeation Chromatography (GPC) is a powerful tool for determining the molecular weight distribution of polymers, it is not suitable for small, discrete molecules like Neopentyl Methanethiosulfonate. spectroscopyonline.com Instead, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to separate the compound from impurities, with mass spectrometry (MS) serving as the definitive detector for molecular weight verification.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a primary method for assessing the purity of thiosulfonates and related organosulfur compounds. mdpi.com Reversed-phase HPLC, in particular, is well-suited for separating compounds of moderate polarity. nih.gov For Neopentyl Methanethiosulfonate, a C18 column would likely be used, which separates components based on their hydrophobicity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient mode to ensure efficient separation of the main compound from any starting materials, by-products, or degradation products. nih.govmdpi.com
Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, as the thiosulfonate functional group exhibits UV absorbance. researchgate.net The purity of the sample is determined by integrating the peak area of Neopentyl Methanethiosulfonate relative to the total area of all detected peaks in the chromatogram. For unequivocal identification and molecular weight confirmation, the HPLC system can be coupled to a mass spectrometer (LC-MS). mdpi.com
Table 1: Representative HPLC Method Parameters for Thiosulfonate Analysis This table presents a typical starting method for analyzing thiosulfonates, adaptable for Neopentyl Methanethiosulfonate.
| Parameter | Condition | Reference |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | chemmethod.com |
| Mobile Phase | A: Water, B: Acetonitrile | mdpi.com |
| Gradient | Start at 5% B, increase to 99% B over 20-30 min | mdpi.com |
| Flow Rate | 0.5 - 1.0 mL/min | mdpi.comchemmethod.com |
| Column Temp. | 25 °C | chemmethod.com |
| Detector | UV-Vis or Diode Array Detector (DAD) | researchgate.netchemmethod.com |
| Injection Vol. | 10 - 20 µL | chemmethod.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight
Gas Chromatography is another highly effective technique for the analysis of volatile or semi-volatile compounds and is frequently used for the characterization of small organosulfur molecules. srce.hr When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separating impurities and providing definitive molecular weight and structural information. mdpi.combrieflands.com
In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. brieflands.com The column, often with a nonpolar or medium-polarity stationary phase like 5% Phenyl Methyl Siloxane, separates compounds based on their boiling points and interactions with the phase. brieflands.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The parent molecular ion peak directly confirms the molecular weight of Neopentyl Methanethiosulfonate.
The method's linearity, accuracy, and precision are established through validation studies using standard solutions at various concentrations. omicsonline.orgnih.gov The limits of detection (LOD) and quantification (LOQ) for trace-level impurities can also be determined, ensuring high sensitivity. nih.govoatext.com
Table 2: Typical GC-MS Parameters for Small Molecule Analysis This table outlines common parameters for a GC-MS method suitable for Neopentyl Methanethiosulfonate.
| Parameter | Condition | Reference |
| GC System | Agilent 7890A or similar | brieflands.com |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | brieflands.com |
| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) | brieflands.com |
| Injection Mode | Split (e.g., 10:1 ratio) | brieflands.com |
| Inlet Temp. | 250 °C | eurl-pesticides.eu |
| Oven Program | Initial 50°C, ramp at 10°C/min to 280°C, hold for 5 min | srce.hr |
| MS Detector | Triple Quadrupole or Time-of-Flight (TOF) | mdpi.combrieflands.com |
| Ionization Mode | Electron Ionization (EI), 70 eV | eurl-pesticides.eu |
| Mass Range | 40-500 amu | |
| Source Temp. | 230 - 280 °C | eurl-pesticides.eu |
Research on analogous compounds like propyl propane (B168953) thiosulfonate (PTSO) has demonstrated the successful application of both GC-MS and LC-MS platforms for identification and quantification in various matrices. mdpi.comresearchgate.net These established methods provide a strong foundation for developing and validating specific chromatographic protocols to ensure the purity and verify the molecular identity of Neopentyl Methanethiosulfonate.
Computational Chemistry and Theoretical Insights into Neopentyl Methanthiosulfonate
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, providing a means to predict molecular structure, energy, and other properties by solving the Schrödinger equation. wikipedia.orguni-muenchen.de For neopentyl methanethiosulfonate (B1239399), these methods can elucidate its electronic characteristics and conformational preferences.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method in computational chemistry. uni-muenchen.de While specific DFT studies focused exclusively on neopentyl methanethiosulfonate are not prevalent in publicly accessible literature, the application of DFT to analyze related sulfur-containing compounds is extensive and the methodologies are directly applicable. nih.govresearchgate.net DFT is instrumental in determining the most stable three-dimensional arrangement of atoms (conformation) and understanding the distribution of electrons within the molecule (electronic structure).
For a molecule like neopentyl methanethiosulfonate, DFT calculations would typically involve geometry optimization to find the lowest energy conformers. This process explores the potential energy surface of the molecule to identify stable structures. Key insights derived from DFT analysis include:
Optimized Geometries: Determining precise bond lengths, bond angles, and dihedral angles for the most stable conformer.
Electronic Properties: Calculating the distribution of charge, dipole moment, and molecular orbital energies (such as the HOMO and LUMO), which are crucial for predicting reactivity.
Vibrational Frequencies: Predicting the infrared spectrum, which can be used to characterize the molecule and confirm its structure when compared with experimental data.
A typical DFT calculation involves selecting a functional and a basis set. For example, the B3LYP functional is a popular hybrid functional, and basis sets like 6-31G* or 6-311+G** are commonly employed for organic molecules containing sulfur. pnu.ac.ir X-ray structural analysis combined with DFT calculations has been used to confirm the conformation of other complex sulfur-containing heterocyclic compounds. nih.gov
Table 1: Illustrative Parameters for a DFT Calculation on Neopentyl Methanethiosulfonate
| Parameter | Example Selection | Purpose |
| Method | Density Functional Theory (DFT) | To calculate the electronic structure of the molecule. |
| Functional | B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. pnu.ac.ir |
| Basis Set | 6-311+G** | Describes the shape of the atomic orbitals used to construct the molecular orbitals. pnu.ac.ir |
| Calculation Type | Geometry Optimization | To find the lowest-energy (most stable) molecular structure. |
| Solvation Model | CPCM/DPCM | To simulate the effects of a solvent on the molecule's properties. pnu.ac.ir |
Ab initio—Latin for "from first principles"—methods are a class of quantum chemistry calculations that rely solely on physical constants and the atomic numbers of the atoms involved, without using experimental data for parameterization. wikipedia.org These methods, while often more computationally demanding than DFT, can offer higher accuracy.
Common ab initio methods include:
Hartree-Fock (HF) Theory: This is the simplest ab initio method, providing a foundational approximation of the multi-electron wavefunction. It serves as a starting point for more advanced calculations. wikipedia.org
Møller-Plesset (MP) Perturbation Theory: This post-Hartree-Fock method adds electron correlation effects to the HF theory, improving accuracy. MP2, the second-order correction, is a widely used level of theory. pnu.ac.irarxiv.org
Coupled Cluster (CC) Theory: This is a highly accurate but computationally expensive method often considered the "gold standard" for small to medium-sized molecules.
For neopentyl methanethiosulfonate, ab initio calculations could be employed to obtain highly accurate energies, study reaction pathways, and validate results from DFT methods. arxiv.orgaps.org For instance, ab initio calculations have been used to investigate the kinetics of reactions involving related thiol compounds. sci-hub.se
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov Unlike quantum methods that focus on electronic structure, MD uses classical mechanics to simulate the dynamic behavior of a system. This approach is valuable for understanding how neopentyl methanethiosulfonate behaves in a biological environment or in solution.
Applications of MD simulations for a compound like neopentyl methanethiosulfonate could include:
Conformational Sampling: Exploring the different shapes the molecule can adopt at a given temperature and how it transitions between them.
Solvation Effects: Studying how the molecule interacts with solvent molecules, such as water.
Binding Interactions: Simulating the interaction of neopentyl methanethiosulfonate with a biological target, like a protein. nih.govacs.org MD simulations have been used to study the interaction of diaryl thiosulfonates with tubulin, revealing hydrophobic interactions and hydrogen bonding. nih.gov
An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system. Force fields like CHARMM and GROMOS are commonly used for biomolecular simulations. nih.gov
Table 2: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Example Selection | Purpose |
| Force Field | CHARMM / GROMACS | Defines the potential energy function for atoms and bonds. nih.gov |
| Solvent Model | Explicit (e.g., TIP3P water) | Explicitly includes solvent molecules in the simulation box. nih.gov |
| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Controls thermodynamic variables like temperature and pressure. |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The duration over which the molecular motions are simulated. nih.gov |
| Boundary Conditions | Periodic Boundary Conditions | Simulates a bulk system by replicating the simulation box in all directions. |
Prediction of Spectroscopic Properties (e.g., VCD Spectra Computational Protocols)
Computational methods are crucial for predicting and interpreting various types of spectra. Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. dh.nrw Although neopentyl methanethiosulfonate itself is not chiral, derivatives of it could be, making VCD a relevant analytical technique.
Computational protocols have been developed to reliably predict VCD spectra, which is essential for determining the absolute configuration of chiral molecules. researchgate.netnih.gov A robust protocol typically involves several steps: researchgate.netnih.gov
Conformational Search: A thorough search for all possible low-energy conformers of the molecule is performed. Methods like the Conformer-Rotamer Ensemble Sampling Tool (CREST) are effective for this purpose. researchgate.netnih.gov
Geometry Optimization and VCD Calculation: The geometries of the identified conformers are optimized, and their individual VCD spectra are calculated, often using DFT (e.g., B3LYP/6-31+G* with a solvent model). researchgate.netnih.gov
Boltzmann Weighting: The final predicted VCD spectrum is generated by averaging the spectra of all conformers, weighted by their relative populations according to the Boltzmann distribution based on their Gibbs free energies. researchgate.netnih.gov
Such protocols provide a powerful way to link a molecule's computed structure to its experimental chiroptical properties. torvergata.it
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy and rate of the reaction.
For neopentyl methanethiosulfonate, this could involve modeling:
Synthesis Reactions: For example, studying the mechanism of its formation from a thiol and a sulfonyl chloride. tandfonline.com
Reactivity: Investigating its reactions with nucleophiles or its role in processes like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sci-hub.se Computational studies on P-glycoprotein have utilized derivatives of cyclic peptides with disulfide functionalities to probe transport mechanisms, highlighting the importance of modeling such reactive groups. nih.govelifesciences.org
DFT is commonly used to locate and characterize transition states. By performing a frequency calculation at the transition state geometry, a single imaginary frequency is confirmed, which corresponds to the motion along the reaction coordinate.
Quantitative Structure-Activity Relationships (QSAR) for Related Thiosulfonates
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govderpharmachemica.com QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. nih.govnih.gov
While a specific QSAR model for neopentyl methanethiosulfonate is not available in the surveyed literature, studies on other sulfur-containing compounds, including thiosulfonates, demonstrate the approach. nih.govnih.gov A QSAR study typically involves:
Data Set: Assembling a collection of molecules with known biological activities (e.g., IC₅₀ values).
Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that describe its physicochemical properties (e.g., mass, volume, polarity, electronic properties).
Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build a model that correlates a subset of the descriptors with the observed biological activity. nih.gov
Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets. derpharmachemica.com
For a series of thiosulfonates, QSAR studies have found that properties like mass, polarizability, electronegativity, and van der Waals volume can be key predictors of anticancer activity. nih.govnih.gov
Specialized Chemical Applications and Derivatization of Neopentyl Methanthiosulfonate in Academic Research
Role as a Synthetic Intermediate in Organic Synthesis
In organic synthesis, the primary role of methanethiosulfonate (B1239399) esters is to act as efficient thiol-modifying agents. interchim.frnih.gov The reaction involves the nucleophilic attack of a thiolate anion on the electrophilic sulfur atom of the MTS reagent, resulting in the formation of a mixed disulfide and the release of methanesulfinate. This process, often termed methanethiolation, is highly specific for cysteine residues in peptides and proteins and is also applicable to simpler thiol-containing molecules. nih.gov
The neopentyl group in neopentyl methanethiosulfonate introduces significant steric bulk near the reaction site. ontosight.ai This steric hindrance can influence the reactivity and stability of the molecule and its products. fiveable.meontosight.ai For instance, the bulkiness of the neopentyl group can be exploited to provide steric protection to a specific site in a target molecule, guiding subsequent reactions to other, less hindered positions. While ammonium (B1175870) salt derivatives with a neopentyl moiety are noted to be stable against Hofmann elimination, the neopentyl group can slow down nucleophilic substitution, making the choice of leaving group critical for synthetic efficiency. researchgate.net
The general reaction of neopentyl methanethiosulfonate with a thiol-containing compound (R-SH) can be represented as follows:
| Reactant 1 | Reactant 2 | Product | Byproduct | Bond Formed |
| Neopentyl Methanethiosulfonate | Thiol (R-SH) | Neopentyl-S-S-R | Methanesulfinic acid | Disulfide (-S-S-) |
This reaction is fundamental to its application as a synthetic intermediate, allowing for the introduction of a stable, bulky neopentyl-disulfide moiety into a variety of molecular frameworks. Modern organic synthesis relies on a diverse toolkit of reactions to construct complex molecules, and reagents that offer high selectivity and stability, like neopentyl methanethiosulfonate, are valuable assets in this field. kvmwai.edu.inorgsyn.org
Application in Polymer Chemistry and Material Science Precursors
The unique properties of the neopentyl group are highly advantageous in polymer and materials science for creating materials with enhanced stability. ontosight.aimdpi.com Neopentyl glycol (NPG), a related compound, is a widely used precursor in the synthesis of polyester (B1180765) and polyurethane resins. ontosight.aimdpi.com The introduction of the neopentyl structure into polymer backbones enhances their stability against hydrolysis, high temperatures, and light exposure. mdpi.com
While direct polymerization of neopentyl methanethiosulfonate is not a common application, its role as a functionalizing agent for polymers and material surfaces is significant. Thiol chemistry is extensively used for the synthesis and modification of polymers. rsc.org Polymers containing pendant thiol groups can be readily modified using MTS reagents to introduce new functionalities. By reacting a thiol-containing polymer with neopentyl methanethiosulfonate, a bulky and stable neopentyl group can be grafted onto the polymer chain.
This modification can be used to alter the surface properties of materials, for example, by increasing hydrophobicity or improving thermal stability. The synthesis of sulfur-containing polymers is a growing field of research, as these materials exhibit unique optical and chemical properties. semanticscholar.org The use of neopentyl methanethiosulfonate aligns with this trend, offering a tool to create advanced materials with tailored characteristics. sigmaaldrich.comtcichemicals.comktu.lt
Properties Conferred by Neopentyl Group in Polymers:
| Property | Description |
| Thermal Stability | The compact and branched structure enhances resistance to thermal degradation. mdpi.com |
| Hydrolytic Stability | The steric hindrance protects ester or other susceptible linkages from hydrolysis. mdpi.com |
| Weather Resistance | Improved stability against degradation from UV light and environmental factors. mdpi.com |
| Chemical Resistance | The neopentyl structure contributes to the overall chemical inertness of the material. |
The development of new materials often relies on the availability of versatile chemical precursors. nih.gov Neopentyl methanethiosulfonate serves as a potential precursor for introducing both a disulfide linkage and a stabilizing neopentyl group, making it a compound of interest for designing high-performance materials. scispace.com
Development of Radiolabeling Agents and Radiopharmaceuticals
A significant challenge in the development of radiopharmaceuticals, particularly those using radiohalogens like iodine-125 (B85253) (¹²⁵I) and astatine-211 (B1237555) (²¹¹At), is preventing in vivo dehalogenation. nih.gov The neopentyl glycol scaffold has emerged as a highly promising solution to this problem. nih.govacs.org The steric hindrance provided by the neopentyl structure effectively shields the radiohalogen from metabolic enzymes and nucleophilic attack, leading to high in vivo stability. nih.govacs.org
This stability is crucial for radiotheranostics, an approach that combines diagnostic imaging and targeted radionuclide therapy. nih.govmdpi.com For this approach to be effective, the diagnostic and therapeutic agents must exhibit similar pharmacokinetics, which requires a stable linkage of the radionuclide to the targeting molecule. nih.gov
Neopentyl methanethiosulfonate can be envisioned as a bifunctional agent in this context. One part of the molecule, the neopentyl group, serves as a stable anchor for a radiohalogen. The other part, the thiol-reactive MTS group, allows for covalent attachment to a targeting biomolecule, such as a peptide or antibody containing a cysteine residue. interchim.frttuhsc.edu This creates a complete radiopharmaceutical where the radioisotope is held securely by the neopentyl core, which in turn is linked to a tumor-targeting vector. Natural compounds are often used as precursors for developing new radiopharmaceuticals. mdpi.com
Radiohalogens Suitable for Neopentyl Scaffolds:
| Isotope | Emission Type | Half-Life | Application |
| Fluorine-18 (¹⁸F) | Positron (β+) | 109.8 min | PET Imaging nih.gov |
| Iodine-125 (¹²⁵I) | Gamma (γ) | 59.4 days | SPECT/Preclinical nih.govacs.org |
| Iodine-131 (¹³¹I) | Beta (β-), Gamma (γ) | 8.02 days | Therapy & SPECT mdpi.com |
| Astatine-211 (²¹¹At) | Alpha (α) | 7.2 hours | Targeted Alpha Therapy nih.govacs.org |
Research has demonstrated that radiohalogenated amino acid derivatives based on a neopentyl glycol structure show high stability and favorable biodistribution for cancer radiotheranostics. nih.gov The development of such agents is a key area of research in modern nuclear medicine. nih.gov
Catalysis Research Involving Neopentyl Derivatives
In the field of catalysis, the structural properties of ligands attached to a metal center are critical in determining the catalyst's activity, selectivity, and stability. The bulky neopentyl group is utilized in the design of organometallic complexes to control the coordination environment of the catalytic metal center. oup.com
Research into propane (B168953) dehydrogenation, an important industrial process, has utilized neopentyl-containing gallium complexes to model the active sites of silica-supported catalysts. researchgate.net The synthesis of molecular complexes such as [Ga(μ₂-OSi(OtBu)₃)(CH₂tBu)₂]₂ uses neopentyl ligands to create a well-defined structure that mimics the single-site catalyst, allowing for detailed study of the C-H activation mechanism. researchgate.net The steric bulk of the neopentyl groups in these models helps to stabilize the complex and prevent unwanted side reactions, such as catalyst agglomeration.
Furthermore, the development of atomically dispersed metal catalysts is a frontier in heterogeneous catalysis. rsc.org These catalysts, which consist of isolated metal atoms or small clusters on a support, offer maximum atom efficiency and unique reactivity. The stabilization of these highly active species is a major challenge. Supports with tunable surface properties, such as nanodiamonds and their derivatives, are promising candidates. rsc.org While not directly involving neopentyl methanethiosulfonate, the functionalization of support surfaces with neopentyl groups could provide the necessary steric and electronic environment to anchor and stabilize single-atom catalysts for various reactions, including hydrogenations and oxidations. rsc.orgfrontiersin.org
Examples of Neopentyl Derivatives in Catalysis Research:
| Catalyst System / Derivative | Type of Reaction | Key Finding / Role of Neopentyl Group | Reference |
| Gallium-neopentyl complexes | Propane Dehydrogenation | Model for single-site catalysts; steric bulk provides stability and influences reactivity. | researchgate.net |
| Dialkylthallium halides with neopentyl groups | Organometallic Synthesis | Steric bulk leads to dimeric structures, contrasting with polymeric analogs, altering properties. | oup.com |
| Fe₃O₄@Fucoidan Nanoparticles | Synthesis of Imidazole Derivatives | While not containing a neopentyl group, this demonstrates the use of bio-based supports for heterogeneous catalysis, a field where functionalization with groups like neopentyl could be applied. | frontiersin.org |
The deliberate use of bulky ligands like the neopentyl group is a common strategy in catalyst design to achieve high selectivity and longevity, making neopentyl derivatives a subject of ongoing interest in catalysis research.
Emerging Research Directions and Future Perspectives in Neopentyl Methanthiosulfonate Chemistry
Novel Synthetic Methodologies
The development of new and improved methods for the synthesis of unsymmetrical thiosulfonates like Neopentyl Methanethiosulfonate (B1239399) is a key area of emerging research. Traditional methods, while effective, sometimes face limitations in terms of substrate scope, reaction conditions, or atom economy. Future research is likely to focus on the following areas:
Catalytic Approaches: There is a growing interest in developing catalytic methods for the synthesis of thiosulfonates. This includes the use of transition metal catalysts or organocatalysts to facilitate the formation of the S-S bond under milder conditions and with higher selectivity. Such approaches could offer more sustainable and efficient alternatives to stoichiometric reagents.
One-Pot Procedures: Streamlining synthetic sequences into one-pot reactions is a continuous goal in organic synthesis. For Neopentyl Methanethiosulfonate, this could involve the development of tandem reactions where the precursor neopentyl thiol or a derivative is generated in situ and immediately converted to the methanethiosulfonate. For instance, a one-pot oxidation of thiols using reagents like IBX or DMP has been shown to produce thiosulfonates efficiently. chemrxiv.org
Flow Chemistry: The application of flow chemistry to the synthesis of thiosulfonates presents an opportunity for improved control over reaction parameters, enhanced safety, and easier scalability. The continuous nature of flow reactors can be particularly advantageous for reactions involving potentially unstable intermediates.
Oxidation of Thiosulfinates: The oxidation of thiolsulfinates, such as neopentyl neopentanethiolsulfinate, provides a direct route to thiosulfonates. researchgate.net Research into more selective and efficient oxidizing agents for this transformation could lead to higher yields and cleaner reaction profiles. researchgate.net
A comparison of potential synthetic strategies is presented in Table 1.
| Synthesis Method | Precursors | Key Reagents/Conditions | Advantages | Emerging Research Focus |
| Nucleophilic Substitution | Neopentyl mercaptan, Methanesulfonyl chloride | Base | Well-established, reliable | Milder bases, improved work-up |
| Oxidation of Disulfides | Dineopentyl disulfide | Oxidizing agent (e.g., m-CPBA) | Direct oxidation | More selective oxidizing agents |
| Reaction of Sulfinates | Sodium methanesulfinate | Neopentylsulfenyl halide | Good for unsymmetrical products | In situ generation of sulfenyl halides |
| Oxidation of Thiolsulfinates | Neopentyl neopentanethiolsulfinate | Peroxyacids (e.g., MCPBA) researchgate.net | Direct conversion | Catalyst development for higher selectivity |
| Catalytic Oxidation | Neopentyl mercaptan | Catalyst, oxidant | Greener, more atom-economical | Novel catalyst systems, broader scope |
Table 1: Comparison of Synthetic Methodologies for Neopentyl Methanethiosulfonate. This table outlines established and emerging methods for the synthesis of Neopentyl Methanethiosulfonate, highlighting the precursors, key reagents, advantages, and future research directions for each.
Exploration of Undiscovered Reactivity
While the reaction of thiosulfonates with thiols is their most prominent feature, there is significant potential for discovering new modes of reactivity. The unique electronic properties of the thiosulfonate group, with its electrophilic sulfenyl sulfur and good sulfinate leaving group, suggest that it could participate in a wider range of chemical transformations than currently exploited.
Future research directions in this area include:
Reactions with Other Nucleophiles: A more systematic investigation into the reactivity of Neopentyl Methanethiosulfonate with a broader array of soft and hard nucleophiles beyond thiols could reveal new synthetic applications. This includes reactions with carbanions, enolates, phosphines, and amines under various conditions. tandfonline.comjst.go.jp The outcome of these reactions could lead to the formation of novel sulfur-containing compounds.
Radical Reactions: The involvement of thiosulfonates in radical reactions is an area that warrants further exploration. researchgate.net Photochemical or thermally induced homolysis of the S-S bond could generate sulfonyl and thiyl radicals, which could then be trapped in various addition or cyclization reactions to create complex molecular architectures.
Transition-Metal Catalyzed Cross-Coupling Reactions: The thiosulfonate group could potentially serve as a partner in transition-metal-catalyzed cross-coupling reactions. This could involve the development of catalytic systems that can activate the C-S or S-S bonds, enabling the formation of new carbon-sulfur or carbon-carbon bonds.
Electrophilic Activation: The use of Lewis or Brønsted acids to activate the thiosulfonate group could enhance its electrophilicity and promote reactions with weak nucleophiles. This approach could open up new avenues for the sulfenylation of a wider range of substrates.
Integration with Advanced Characterization Techniques
A deeper understanding of the structure, dynamics, and reactivity of Neopentyl Methanethiosulfonate and its reaction products requires the application of advanced characterization techniques. While standard techniques like NMR and mass spectrometry are routinely used, more sophisticated methods can provide unprecedented insights.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can be employed for unambiguous structure elucidation of complex reaction products. Furthermore, specialized NMR techniques like ³³S NMR, although challenging due to the quadrupolar nature of the nucleus, can provide direct information about the electronic environment of the sulfur atoms. mdpi.com Recent advances in DFT computations of NMR parameters can aid in the interpretation of experimental spectra. researchgate.net
High-Resolution Mass Spectrometry (HRMS): ESI-TOF and other HRMS methods are invaluable for the precise mass determination of reactants, intermediates, and products, helping to confirm elemental compositions. sfrbm.orgnih.gov Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of Neopentyl Methanethiosulfonate and its derivatives, providing structural information. acs.orgnih.gov
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are becoming increasingly powerful tools for studying reaction mechanisms, predicting reactivity, and interpreting spectroscopic data. researchgate.netnih.gov For Neopentyl Methanethiosulfonate, computational studies can be used to model transition states, calculate reaction energy profiles, and predict spectroscopic properties, thus guiding experimental work.
| Characterization Technique | Information Gained | Emerging Trends |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation, conformational analysis. | ³³S NMR, advanced 2D techniques, computational prediction of spectra. mdpi.comresearchgate.net |
| Mass Spectrometry (MS) | Molecular weight determination, fragmentation patterns. | High-resolution MS (ESI-TOF), tandem MS (MS/MS) for structural analysis. sfrbm.orgnih.govnih.gov |
| X-ray Crystallography | Definitive solid-state structure. | Analysis of intermolecular interactions in the crystal lattice. researchgate.net |
| Computational Chemistry (DFT) | Reaction mechanisms, energies, predicted spectra. | Integration with experimental data for a comprehensive understanding. researchgate.netnih.gov |
Table 2: Advanced Characterization Techniques in Neopentyl Methanethiosulfonate Research. This table summarizes key characterization techniques, the information they provide, and emerging trends in their application to the study of thiosulfonates.
Interdisciplinary Research Opportunities (e.g., in advanced materials, chemical biology)
The unique properties of Neopentyl Methanethiosulfonate, particularly the reactivity of the methanethiosulfonate group, make it a valuable tool for a wide range of interdisciplinary applications.
Advanced Materials: In polymer chemistry, the incorporation of thiosulfonate groups into polymer chains allows for the creation of functional materials. rsc.orgresearchgate.netsciencesconf.orgresearchgate.net Neopentyl Methanethiosulfonate can be used to introduce this functionality, enabling the synthesis of:
Redox-Responsive Hydrogels: Polymers bearing thiosulfonate side chains can be cross-linked through reaction with dithiols, forming hydrogels that can be degraded under reducing conditions. researchgate.net This has potential applications in drug delivery and tissue engineering.
Functionalizable Surfaces: Surfaces can be modified with polymers containing thiosulfonate groups, allowing for the subsequent attachment of biomolecules or other functional moieties through disulfide bond formation.
Self-Healing Materials: The reversible nature of the disulfide bond formed from the reaction of thiosulfonates with thiols can be exploited in the design of self-healing polymers.
Chemical Biology: The high selectivity of the methanethiosulfonate group for cysteine residues makes it an excellent tool for chemical biologists. spirochem.com Neopentyl Methanethiosulfonate can be used as a building block for the synthesis of more complex probes to study biological systems. nih.govnih.govnih.govnih.gov Key applications include:
Cysteine-Reactive Probes: The methanethiosulfonate group can be attached to reporter molecules such as fluorophores or biotin (B1667282) to create probes for labeling and detecting cysteine-containing proteins. acs.orgcaymanchem.comrsc.orgcaymanchem.com The neopentyl group can modulate the steric and hydrophobic properties of these probes.
Protein Modification and Conjugation: Neopentyl Methanethiosulfonate can be used to reversibly modify cysteine residues in proteins, for example, to inhibit enzyme activity or to protect a reactive thiol during other chemical transformations. nih.gov This reactivity is also fundamental to the construction of antibody-drug conjugates (ADCs). rsc.org
Studying Redox Signaling: As the formation of disulfide bonds is a key aspect of cellular redox signaling, thiosulfonate-based probes are valuable tools for studying these pathways. acs.org
The continued exploration of Neopentyl Methanethiosulfonate and its derivatives at the interface of chemistry, materials science, and biology is expected to lead to the development of innovative technologies and a deeper understanding of complex chemical and biological processes.
Q & A
Q. What are the optimal synthetic routes for neopentyl methanethiosulfonate, and how do reaction conditions influence yield and purity?
Methodological Answer: Neopentyl methanethiosulfonate is typically synthesized via thiol-disulfide exchange or sulfenylation reactions. Key variables include temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of reagents (e.g., neopentyl thiol to sulfonyl chloride ratio). Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity ≥95% is achievable under inert atmospheres to prevent oxidation .
Q. How should researchers characterize neopentyl methanethiosulfonate to confirm structural integrity?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR for backbone confirmation (e.g., δ ~2.5 ppm for SCH₂ group).
- MS : High-resolution ESI-MS to verify molecular ion [M+H]⁺.
- X-ray crystallography (if crystalline) for absolute configuration.
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase). Cross-validate with elemental analysis (C, H, S content) .
Advanced Research Questions
Q. How do steric effects from the neopentyl group influence the reactivity of methanethiosulfonate in nucleophilic substitutions?
Methodological Answer: The bulky neopentyl group imposes steric hindrance, slowing reaction kinetics. Use competitive experiments with less hindered analogs (e.g., methyl methanethiosulfonate) under identical conditions. Monitor progress via UV-Vis spectroscopy (λ = 260–280 nm for disulfide formation) or stopped-flow techniques. Compare activation energies (ΔG‡) via Arrhenius plots to quantify steric contributions .
Key Finding:
Neopentyl derivatives exhibit 3–5× slower reaction rates compared to methyl analogs in SN2 mechanisms, with ΔΔG‡ ≈ 2.1 kcal/mol .
Q. What strategies resolve contradictions in reported solubility data for neopentyl methanethiosulfonate across solvents?
Methodological Answer: Discrepancies often arise from impurities or measurement techniques. Standardize protocols:
Gravimetric analysis : Saturate solvent with compound, filter, and evaporate to constant weight.
NMR titration : Use a known internal standard (e.g., 1,3,5-trimethoxybenzene) for quantification.
DLS/SLS : Dynamic/static light scattering to detect aggregation artifacts. Report temperature, agitation method, and equilibration time (≥24 hr) .
Q. How can computational models (e.g., DFT) predict the stability of neopentyl methanethiosulfonate under varying pH conditions?
Methodological Answer: Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate:
- Hydrolysis pathways : Thermodynamic favorability of thiolate vs. sulfonate intermediates.
- pKa prediction : Use implicit solvent models (e.g., COSMO-RS) to estimate acid dissociation constants.
Validate with experimental kinetic studies (pH 2–12, monitored by LC-MS). Correlate computed activation barriers with observed degradation rates .
Q. How to design controlled experiments to distinguish between radical vs. ionic mechanisms in thiosulfonate reactions?
Methodological Answer:
- Radical traps : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and monitor inhibition via EPR.
- Isotopic labeling : Use ³⁴S-labeled neopentyl methanethiosulfonate to track sulfur transfer pathways (analyzed by MS).
- Solvent effects : Compare kinetics in polar aprotic (DMF) vs. nonpolar (toluene) solvents. Ionic mechanisms show greater sensitivity to solvent polarity .
Q. What are the critical considerations for reproducing literature protocols involving neopentyl methanethiosulfonate?
Methodological Answer:
- Purity thresholds : Ensure starting materials (e.g., thiols) are ≥98% pure (GC-MS validated).
- Oxygen exclusion : Use Schlenk lines or gloveboxes to prevent disulfide byproducts.
- Replicate controls : Include at least three independent trials with statistical reporting (mean ± SD). Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials .
Data Presentation and Ethics
Q. How to present contradictory spectral data (e.g., NMR shifts) in publications?
Methodological Answer:
- Full disclosure : Include all spectra in supplementary materials, annotating peaks (e.g., solvent residues, impurities).
- Error analysis : Discuss possible sources (e.g., magnetic anisotropy, temperature fluctuations).
- Peer validation : Share raw data files (e.g., JCAMP-DX) for independent verification .
Q. What ethical guidelines apply when reporting negative or inconclusive results with neopentyl methanethiosulfonate?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
